tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and an isobutyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base such as sodium hydride.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Addition of the Isobutyl Group: The isobutyl group is added through an alkylation reaction, using an isobutyl halide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol or an alkane.
Scientific Research Applications
tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate
- tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H27NO3 |
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Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-10(2)6-11-7-15(8-12(11)9-16)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12+/m0/s1 |
InChI Key |
RPSYBBIRMPMWAM-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1CN(CC1CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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